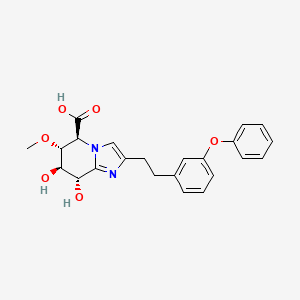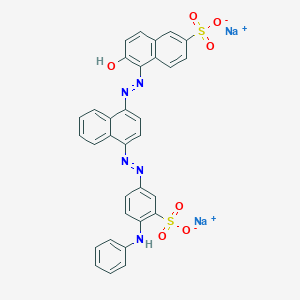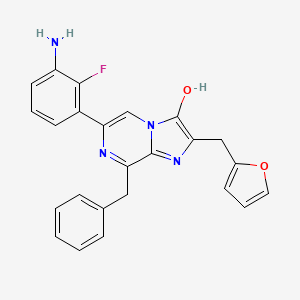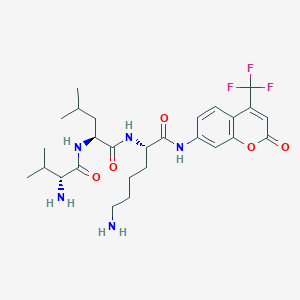
BT-Protac
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BT-Protac is a bioorthogonally activatable prodrug that enables precise control over the activity of proteolysis-targeting chimeras (PROTACs). PROTACs are a class of molecules designed to harness the ubiquitin-proteasome system for targeted protein degradation. This innovative approach offers a promising strategy for treating various diseases by selectively degrading disease-causing proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of BT-Protac involves the incorporation of highly reactive trans-cyclooctene into the PROTAC molecule MZ1. This modification allows for the bioorthogonal activation of the prodrug. The reaction conditions typically involve the use of tetrazine compounds, such as BODIPY-TZ, to activate this compound in vitro .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach for producing PROTACs involves standard organic synthesis techniques. These include the use of solid-phase peptide synthesis for peptide-based PROTACs and solution-phase synthesis for small-molecule PROTACs. The production process also involves purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: BT-Protac undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
BT-Protac has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying protein degradation and understanding the ubiquitin-proteasome system.
Biology: Employed in cellular studies to investigate the role of specific proteins in various biological processes.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer by selectively degrading oncogenic proteins.
Industry: Utilized in drug discovery and development to identify and validate new therapeutic targets.
Mecanismo De Acción
BT-Protac exerts its effects by harnessing the ubiquitin-proteasome system to facilitate the degradation of target proteins. The mechanism involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This complex promotes the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the androgen receptor, estrogen receptor, and other disease-related proteins .
Comparación Con Compuestos Similares
BT-Protac is unique in its ability to be activated bioorthogonally, allowing for precise control over its activity. Similar compounds include:
MZ1: A PROTAC molecule that targets BRD4 protein but lacks the bioorthogonal activation feature.
ARV110: A PROTAC targeting the androgen receptor, currently in clinical trials for prostate cancer.
ARV471: A PROTAC targeting the estrogen receptor, currently in clinical trials for breast cancer
This compound stands out due to its innovative activation mechanism, which enhances its specificity and reduces off-target effects.
Propiedades
Fórmula molecular |
C59H74ClN9O10S2 |
|---|---|
Peso molecular |
1168.9 g/mol |
Nombre IUPAC |
[(3R,5S)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-5-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl] [(2E)-cyclooct-2-en-1-yl] carbonate |
InChI |
InChI=1S/C59H74ClN9O10S2/c1-35-38(4)81-57-50(35)51(41-20-22-43(60)23-21-41)64-46(54-67-66-39(5)69(54)57)31-48(70)61-24-25-75-26-27-76-28-29-77-33-49(71)65-53(59(6,7)8)56(73)68-32-45(79-58(74)78-44-14-12-10-9-11-13-15-44)30-47(68)55(72)63-36(2)40-16-18-42(19-17-40)52-37(3)62-34-80-52/h12,14,16-23,34,36,44-47,53H,9-11,13,15,24-33H2,1-8H3,(H,61,70)(H,63,72)(H,65,71)/b14-12+/t36-,44?,45+,46-,47-,53+/m0/s1 |
Clave InChI |
ATASVCOKECQNLM-ZEJYOUTMSA-N |
SMILES isomérico |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)OC(=O)OC\7CCCCC/C=C7)C(C)(C)C)C8=CC=C(C=C8)Cl)C |
SMILES canónico |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)OC(=O)OC7CCCCCC=C7)C(C)(C)C)C8=CC=C(C=C8)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2S,3S,4S,5R,6S)-6-[4-[[2-[[(1S,2R)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-1-phenylpropoxy]carbonyl-methylamino]ethyl-methylcarbamoyl]oxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12383503.png)




![2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12383538.png)


